molecular formula C8H5N3O B1388114 Pyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 933716-73-5

Pyrido[2,3-b]pyrazine-8-carbaldehyde

Cat. No. B1388114
CAS RN: 933716-73-5
M. Wt: 159.14 g/mol
InChI Key: YEGOMKCYWLUVKT-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-8-carbaldehyde is a chemical compound with the CAS Number: 933716-73-5 . It has a molecular weight of 159.15 .


Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazine derivatives has been reported in the literature . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .


Molecular Structure Analysis

The InChI code for Pyrido[2,3-b]pyrazine-8-carbaldehyde is 1S/C8H5N3O/c12-5-6-1-2-10-8-7 (6)9-3-4-11-8/h1-5H . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The multicomponent synthesis of Pyrido[2,3-b]pyrazine derivatives involves electrochemical DNA sensing, nonlinear optical properties, and biological activity . The compounds show remarkable contributions towards nonlinear optical (NLO) technological applications .

Its molecular weight is 159.15 . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in electrochemical sensing of DNA . This application is significant in the field of biochemistry and molecular biology, where accurate and sensitive detection of DNA is crucial.

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.

Biological Activity

Pyrido[2,3-b]pyrazine derivatives have demonstrated various biological activities, including in vitro antioxidant and antiurease activity . These activities make them potential candidates for the development of new therapeutic agents.

Inhibition of PI3K Isozymes

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit selective inhibition of PI3K isozymes . This could have potential applications in the treatment of various diseases, including cancer.

Treatment of Myocardial Infarction

These compounds have also been explored for treating myocardial infarction . Myocardial infarction, commonly known as a heart attack, is a serious condition where blood flow to the heart muscle is blocked.

Dipeptidyl Peptidase IV Inhibitors

Pyrido[2,3-b]pyrazine derivatives have been explored as dipeptidyl peptidase IV inhibitors . This could have potential applications in the treatment of type 2 diabetes.

Full-Color Fluorescent Materials

A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This has crucial implications for cost-effective multicolor display applications.

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be used in the treatment of diseases like cancer.

Future Directions

The Pyrido[2,3-b]pyrazine-based compounds have been used in the design and synthesis of full-color fluorescent materials for high-performance OLEDs . By systematically fine-tuning the band gap, these compounds exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests potential future applications in cost-effective multicolor display technologies .

properties

IUPAC Name

pyrido[2,3-b]pyrazine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c12-5-6-1-2-10-8-7(6)9-3-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGOMKCYWLUVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654682
Record name Pyrido[2,3-b]pyrazine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933716-73-5
Record name Pyrido[2,3-b]pyrazine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[2,3-b]pyrazine-8-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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